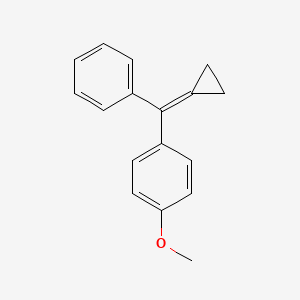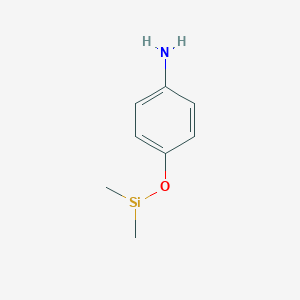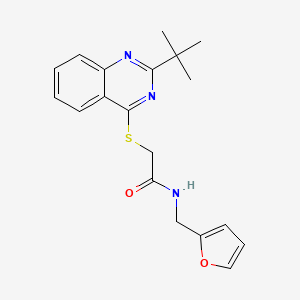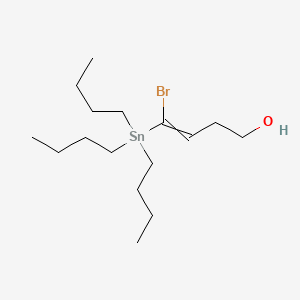
3-Bromo-4-(cyclopropylsulfamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(cyclopropylsulfamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a bromine atom at the third position and a cyclopropylsulfamoyl group at the fourth position on the benzoic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclopropylsulfamoyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 4-(cyclopropylsulfamoyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(cyclopropylsulfamoyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states.
Reduction Reactions: The compound can be reduced to form different reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions may yield different oxidation or reduction products.
Aplicaciones Científicas De Investigación
3-Bromo-4-(cyclopropylsulfamoyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(cyclopropylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylsulfamoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-hydroxybenzoic acid
- 4-Bromo-3-(chlorosulfonyl)benzoic acid
- 3-Bromo-5-hydroxybenzoic acid
Uniqueness
3-Bromo-4-(cyclopropylsulfamoyl)benzoic acid is unique due to the presence of the cyclopropylsulfamoyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
651058-87-6 |
|---|---|
Fórmula molecular |
C10H10BrNO4S |
Peso molecular |
320.16 g/mol |
Nombre IUPAC |
3-bromo-4-(cyclopropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H10BrNO4S/c11-8-5-6(10(13)14)1-4-9(8)17(15,16)12-7-2-3-7/h1,4-5,7,12H,2-3H2,(H,13,14) |
Clave InChI |
QOFUMVGKKMXZJF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NS(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)

![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)

![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)



propanedinitrile](/img/structure/B12592176.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)


![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)
